6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
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Overview
Description
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often found in natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the reaction of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium iodide with silver phenylacetylenide in acetonitrile. The reaction is carried out at room temperature under an argon atmosphere, followed by refluxing for 30 minutes . This method yields the desired compound through a series of steps that include the formation of intermediate products and their subsequent transformation into the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include activated alkynes, methylpropiolate, acetylacetylene, and dimethyl acetylenedicarboxylate (DMAD). These reactions are typically carried out in acetonitrile at room temperature under an argon atmosphere .
Major Products
The major products formed from these reactions include 1-vinyl-substituted beta-carbolines and condensed azocines. These products are often separated and purified using column chromatography .
Scientific Research Applications
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities, is ongoing.
Mechanism of Action
The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can influence the compound’s binding affinity to receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and other cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 3-Methyl-6-(phenylethynyl)-2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole
Uniqueness
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHXEFVJCXEHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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